5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
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Description
5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, commonly known as TFPA, is a compound of interest in the chemical and scientific research community. It is a heterocyclic compound that belongs to the oxadiazole family and is composed of a five-membered ring with two nitrogen atoms and one oxygen atom. TFPA has been studied extensively for its unique properties and potential applications in various scientific fields.
Scientific Research Applications
Photochemistry and Synthesis
Photochemical Properties and Synthetic Applications : Fluorinated 1,3,4-oxadiazoles, including 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, have been studied for their photochemical properties. The photolytic intermediates from these compounds can lead to various fluorinated heterocycles, useful in synthesizing target fluorinated structures (Pace et al., 2004).
Synthesis and Crystal Structure Analysis : N-Substituted-5-aryl-1,3,4-oxadiazole-2-amines have been synthesized and analyzed, providing insights into the crystal structures of these compounds. This research enhances understanding of their molecular arrangements, which is crucial for various applications (Xi Li-min, 2010).
Biological and Antimicrobial Applications
Antifungal Properties : Studies on derivatives of 1,3,4-oxadiazoles have shown potential antifungal activity against various human pathogenic fungal strains. This suggests their application in developing antifungal drugs (Nimbalkar et al., 2016).
Anticancer Potential : Some oxadiazoles have been tested against various cancer cell lines, showing significant anticancer activity. This highlights their potential as chemotherapeutic agents (Ahsan et al., 2020).
Antimicrobial Activities : Oxadiazole derivatives have been evaluated for their antimicrobial properties. Some compounds have shown high potency against bacterial and fungal strains, indicating their usefulness in developing new antimicrobial agents (Parikh & Joshi, 2014).
Miscellaneous Applications
Polymer Science : The intercalation of oxadiazole derivatives into polymers like montmorillonite has been explored for drug delivery systems. This approach enhances the release behavior and antimicrobial activity of the compounds (Salahuddin et al., 2014).
Antioxidant Activity : Some 1,3,4-oxadiazole derivatives exhibit significant antioxidant activity, which is crucial in combating oxidative stress-related diseases (Kotaiah et al., 2012).
properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-4-2-1-3-5(6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFGKVGSCXXDAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592503 |
Source
|
Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
CAS RN |
5711-62-6 |
Source
|
Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5711-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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